molecular formula C21H22N6O B10923759 1-ethyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10923759
M. Wt: 374.4 g/mol
InChI Key: FLVLZENJYJFPTC-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for therapeutic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

1-ETHYL-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ETHYL-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

1-ethyl-N-[2-(5-methylpyrazol-1-yl)ethyl]-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H22N6O/c1-3-26-20-18(14-24-26)17(13-19(25-20)16-7-5-4-6-8-16)21(28)22-11-12-27-15(2)9-10-23-27/h4-10,13-14H,3,11-12H2,1-2H3,(H,22,28)

InChI Key

FLVLZENJYJFPTC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCN4C(=CC=N4)C

Origin of Product

United States

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